methyl (2Z)-2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate
Overview
Description
Methyl (2Z)-2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate is a useful research compound. Its molecular formula is C12H10F3NO3 and its molecular weight is 273.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Systems
Research by Selič et al. (1997) demonstrates the use of related methyl 2-acetamido enoates in the synthesis of heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones and benzopyran-2-ones. This illustrates the compound's utility in constructing complex organic frameworks, potentially applicable in drug development and material sciences Selič, L., Grdadolnik, S., & Stanovnik, B. (1997). Helvetica Chimica Acta.
Crystallographic Studies
Johnson et al. (2006) conducted a structural analysis of a similar compound, showcasing its solid-state configuration and interactions. This kind of research is crucial for understanding molecular conformations and designing molecules with desired physical and chemical properties Johnson, J. E., Canseco, D. C., Dolliver, D., Rowe, J., & Fronczek, F. (2006). Journal of Chemical Crystallography.
Synthesis of β-Lactams
Buchholz and Hoffmann (1991) utilized related methyl 2-acetamido propenoates for the regioselective synthesis of N-substituted β-lactams, highlighting their importance in pharmaceutical synthesis, particularly for antibiotic development Buchholz, R., & Hoffmann, H. (1991). Helvetica Chimica Acta.
Nonlinear Optical Materials
Ding et al. (2010) explored the synthesis of compounds with potential applications in nonlinear optical materials, indicating the role of related methyl enoates in developing functional materials for electronic and photonic technologies Ding, W.-Y., Cao, W., Yao, Y., & Zhu, Z. (2010). Chinese Journal of Chemistry.
Molecular Interactions and Crystal Packing
Zhang et al. (2011) investigated the crystal packing of related compounds, emphasizing the significance of non-covalent interactions in molecular assembly. This research contributes to the understanding of molecular solids and their properties Zhang, Z., Wu, Y., & Zhang, G. (2011). CrystEngComm.
Properties
IUPAC Name |
methyl (Z)-2-acetamido-3-(2,3,6-trifluorophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3/c1-6(17)16-10(12(18)19-2)5-7-8(13)3-4-9(14)11(7)15/h3-5H,1-2H3,(H,16,17)/b10-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFOOLJMHJIMPN-YHYXMXQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=C(C=CC(=C1F)F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=C(C=CC(=C1F)F)F)/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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